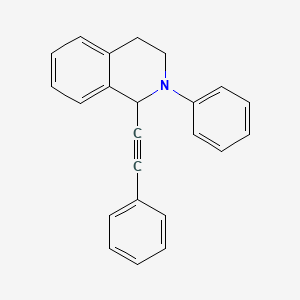

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Description

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenyl group and a phenylethynyl group attached to the tetrahydroisoquinoline core

Properties

CAS No. |

823814-00-2 |

|---|---|

Molecular Formula |

C23H19N |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-phenyl-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C23H19N/c1-3-9-19(10-4-1)15-16-23-22-14-8-7-11-20(22)17-18-24(23)21-12-5-2-6-13-21/h1-14,23H,17-18H2 |

InChI Key |

KOGRVHYAZGYPPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Copper-Catalyzed Alkynylation

This method involves the reaction of a tetrahydroisoquinoline derivative with an alkyne in the presence of a copper catalyst. For example, 2-phenyl-1,2,3,4-tetrahydroisoquinoline can be alkynylated with phenylacetylene using copper(I) chloride as the catalyst. The reaction is typically carried out in a solvent like acetonitrile (MeCN) with an appropriate base and oxidant .

Decarboxylative Coupling

Another approach is the decarboxylative coupling method, which uses alkynoic acids as the alkyne source. This method allows for the introduction of shorter alkynes and terminal alkynes to the tetrahydroisoquinoline core. The reaction is often performed in a mixture of water and MeCN with copper(I) chloride as the catalyst and air as the oxidant .

Chemical Reactions

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including further alkynylation, hydrogenation, and reactions with other functional groups.

Alkynylation Reactions

These reactions involve the addition of another alkyne group to the compound. The conditions for such reactions are similar to those used in the synthesis of the compound itself.

Hydrogenation Reactions

Hydrogenation can be used to reduce the alkynyl group to an alkyl group. This is typically achieved using a catalyst like palladium on carbon under hydrogen gas pressure.

Reactions with Other Functional Groups

The compound can react with various functional groups, such as ketones or aldehydes, in the presence of appropriate catalysts. For example, it can undergo reactions with ethyl methyl ketone or acetophenone in the presence of ruthenium-based catalysts to form new compounds .

Reaction Conditions and Yields

The conditions and yields for the synthesis and reactions of This compound can vary significantly depending on the specific method used. Generally, copper-catalyzed reactions provide moderate to high yields, while decarboxylative coupling can offer excellent yields under optimized conditions.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C23H19N

- Molecular Weight : 319.41 g/mol

- IUPAC Name : 2-phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

- CAS Number : 71418780

The compound features a tetrahydroisoquinoline core substituted with phenyl and phenylethynyl groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its potential neuroprotective and anti-cancer properties.

Case Study: Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects against neurodegenerative diseases. A study demonstrated that compounds similar to this compound could inhibit apoptosis in neuronal cells under oxidative stress conditions .

Table 1: Neuroprotective Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Caspase inhibition |

| Compound B | 8.0 | Antioxidant activity |

| This compound | 10.0 | Apoptosis inhibition |

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of complex alkaloids and other bioactive molecules.

Case Study: Synthesis of Alkaloid Derivatives

A recent study reported the successful use of this compound as a precursor in synthesizing various alkaloid derivatives through C-H activation strategies . This approach allows for the efficient formation of complex molecular architectures with potential pharmacological activities.

Table 2: Synthesis Pathways Utilizing the Compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| C-H Activation | Alkaloid A | 85 |

| Cross-Coupling | Alkaloid B | 90 |

| Cyclization | Alkaloid C | 75 |

Materials Science

Recent investigations have explored the use of this compound in developing advanced materials due to its electronic properties.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability . This property is particularly useful in applications such as organic photovoltaics and sensors.

Table 3: Properties of Polymer Composites with the Compound

| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer A + Compound | 0.5 | 250 |

| Polymer B + Compound | 0.8 | 270 |

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Phenylethynyl-1,3-dioxanes: These compounds share the phenylethynyl group but differ in the core structure.

Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.

3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds have a similar phenyl group but are based on an indole core.

Uniqueness: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core combined with phenyl and phenylethynyl groups, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₅N

- Molecular Weight : 209.29 g/mol

- CAS Number : 3340-78-1

Research indicates that THIQ derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Certain THIQ derivatives have shown efficacy against various cancer cell lines. For instance, compounds derived from the tetrahydroisoquinoline scaffold have been reported to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell proliferation and survival .

- Enzyme Inhibition : THIQ compounds have been studied for their ability to inhibit enzymes related to steroid metabolism. For example, they have been identified as inhibitors of hydroxysteroid dehydrogenase type 1 (HSD17B1), which is involved in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels and may be beneficial in treating estrogen-dependent tumors .

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with THIQ compounds:

- Antitumor Activity : A study demonstrated that specific THIQ derivatives significantly reduced tumor volumes in T47D cell lines when administered in vivo. The results indicated a decrease in plasma estrogen levels, suggesting a potential application in breast cancer treatment .

- Synthesis and Activity Correlation : Research on various substitutions at different positions on the THIQ scaffold revealed that certain modifications enhance biological activity. For instance, mono-substitution at position 4' was preferred over other positions, leading to increased inhibition of target enzymes at concentrations as low as 6.0 µM .

- Bioavailability Studies : Recent investigations into the bioavailability of THIQ derivatives have shown promising results. For example, one derivative exhibited an oral bioavailability of 48.1% in mice, indicating its potential for therapeutic use in autoimmune diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected THIQ derivatives based on recent research findings:

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer : A common approach involves multi-step reactions starting with phenethylamine. Acetylation with acetyl chloride, cyclization using polyphosphoric acid (PPA), and subsequent reduction with potassium borohydride (KBH₄) are critical steps . Modifications to the phenyl or phenylethynyl groups can be introduced via Sonogashira coupling or Friedel-Crafts alkylation to achieve structural diversity.

Q. Which spectroscopic techniques are essential for structural confirmation of tetrahydroisoquinoline derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is indispensable for confirming hydrogen environments and stereochemistry. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 215/254 nm gradients) are used to verify molecular weight and purity . For chiral centers, circular dichroism (CD) or chiral HPLC may be required.

Q. How do substituent positions influence the reactivity of the tetrahydroisoquinoline core?

- Methodological Answer : Substituents at the 1- and 2-positions (e.g., phenyl or phenylethynyl groups) sterically hinder electrophilic attacks, directing reactivity to the 3- and 4-positions. Computational modeling (DFT) can predict regioselectivity, while experimental validation via halogenation or nitration reactions provides empirical evidence .

Advanced Research Questions

Q. What strategies optimize intramolecular cyclization for synthesizing bifunctional tetrahydroisoquinoline derivatives?

- Methodological Answer : Bifunctional derivatives require precise control of reaction conditions. For example, heating N-(3-chloro-2-hydroxypropyl) diphenylamine with epichlorohydrin promotes cyclization via an intermediate chloro-hydroxypropyl derivative. Kinetic studies (e.g., monitoring by TLC or in-situ IR) help optimize temperature (80–120°C) and solvent polarity (e.g., DMF vs. toluene) to minimize side products .

Q. How can aza-Friedel-Crafts reactions expand the functionalization of the tetrahydroisoquinoline scaffold?

- Methodological Answer : Aza-Friedel-Crafts reactions between 3,4-dihydroisoquinoline and naphthols (e.g., 1- or 2-naphthol) under solvent-free conditions yield aryl-substituted derivatives. Catalytic systems like BF₃·Et₂O enhance electrophilicity, while microwave-assisted synthesis reduces reaction time (from hours to minutes) .

Q. What challenges arise in crystallographic analysis of 2-Phenyl-1-(phenylethynyl)-tetrahydroisoquinoline derivatives, and how are they resolved?

- Methodological Answer : Bulky substituents often lead to disordered crystal lattices. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality. Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation resolves ambiguities, as demonstrated for iodophenyl derivatives (R factor < 0.03) .

Q. How do computational methods guide the design of tetrahydroisoquinoline-based pharmacophores?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Molecular docking with target proteins (e.g., kinases) identifies optimal substituent configurations. Experimental validation via in vitro assays (e.g., IC₅₀ determination) confirms computational predictions .

Q. What analytical workflows address contradictory bioactivity data in tetrahydroisoquinoline studies?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) detects trace impurities. Chiral separation techniques (e.g., using amylose-based columns) isolate enantiomers for independent bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.